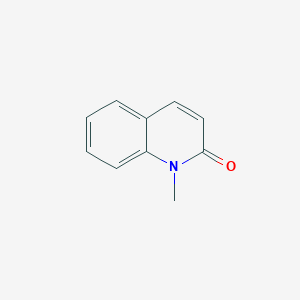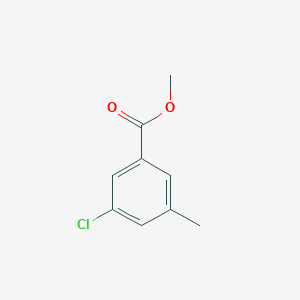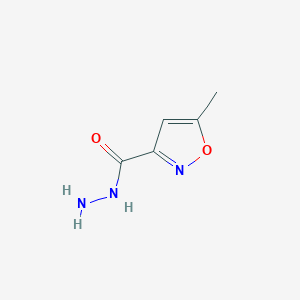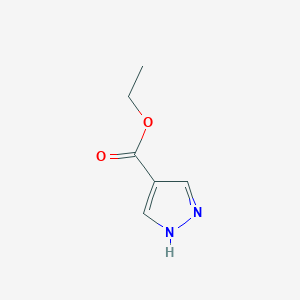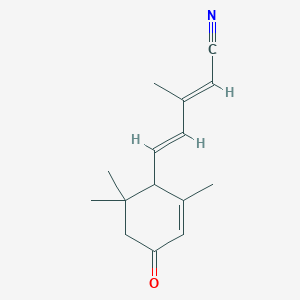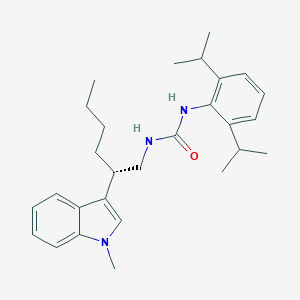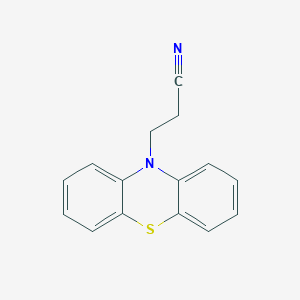
3-((4-Methoxyphenyl)methylene)phthalide
Übersicht
Beschreibung
“3-((4-Methoxyphenyl)methylene)phthalide” is a chemical compound with the molecular formula C16H12O3 . It has a molecular weight of 252.26500 . The compound is also known by the name p-Anisylidenephthalide .
Synthesis Analysis
The synthesis of 3-substituted phthalides, such as “3-((4-Methoxyphenyl)methylene)phthalide”, has been a topic of research in organic chemistry . Recent advancements have focused on the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
Molecular Structure Analysis
The molecular structure of “3-((4-Methoxyphenyl)methylene)phthalide” consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 252.07900 .
Chemical Reactions Analysis
The chemical reactions involving “3-((4-Methoxyphenyl)methylene)phthalide” are part of the broader field of reactions involving 3-substituted phthalides . These reactions are vital due to their role in the development of important biologically active natural products .
Physical And Chemical Properties Analysis
The compound has a density of 1.274g/cm3 . Its boiling point is 423.9ºC at 760 mmHg . The flash point of the compound is 180.4ºC . The LogP value, which is a measure of the compound’s lipophilicity, is 3.36370 .
Wissenschaftliche Forschungsanwendungen
Potential Antianxiety Agent
p-Anisylidenephthalide: has been identified as a potential antianxiety agent . Its molecular structure allows it to interact with biological targets that could alleviate anxiety. Research in this area could lead to the development of new therapeutic agents for the treatment of anxiety disorders.
Photophysical Properties and pH-Sensing Application
Derivatives of p-Anisylidenephthalide have been studied for their photophysical properties, which are useful in the design of pH sensors . These compounds can undergo protonation, leading to dramatic color changes, making them suitable for developing colorimetric pH sensors and logic gates.
Biomedical Applications
The structural framework of p-Anisylidenephthalide is beneficial in the synthesis of biodegradable and bioabsorbable materials for medical applications . Its versatility allows for tailoring properties to meet specific biomedical needs.
Synthesis of Biologically Active Natural Products
p-Anisylidenephthalide: serves as a precursor in the synthesis of various biologically active natural products . Its role in synthetic methodologies is crucial for the development of new drugs and therapeutic compounds.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, p-Anisylidenephthalide is involved in the creation of complex molecular architectures . Its reactivity enables the formation of diverse compounds with potential applications in pharmaceuticals and agrochemicals.
Development of Polymer-Supported Synthesis Supports
Research has explored the use of p-Anisylidenephthalide derivatives in the development of polymer-supported synthesis supports . These supports can facilitate the synthesis of other compounds, enhancing efficiency and enabling easier purification processes.
Solid-State Fluorescence Emission
Compounds containing the p-Anisylidenephthalide moiety exhibit solid-state fluorescence emission . This property is valuable for applications in optoelectronics and the development of fluorescent probes.
Schiff Base Ligand for Metal Complexes
p-Anisylidenephthalide: derivatives can act as Schiff base ligands for metal complexes . These complexes have potential uses in catalysis, material science, and as models for biological systems.
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of “3-((4-Methoxyphenyl)methylene)phthalide” and similar compounds involve the development of newer synthetic methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of important biologically active natural products .
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPLURLJIACOAL-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)methylene)phthalide | |
CAS RN |
4767-61-7 | |
| Record name | 3-((4-Methoxyphenyl)methylene)phthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC61720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-methoxyphenyl)methylene]phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



